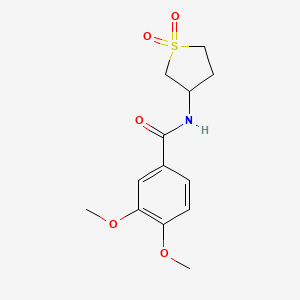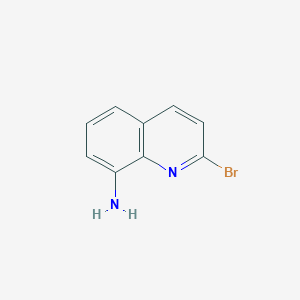
1-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)ethan-1-one, more commonly referred to as PPEE, is a synthetic compound belonging to the piperazine family of compounds. It has been used in a variety of scientific research, including as a ligand in drug discovery and as a model system for studying the structure and function of proteins. PPEE is of particular interest due to its ability to bind to a number of different protein targets, making it a useful tool for studying the effects of drugs on various biochemical pathways.
Aplicaciones Científicas De Investigación
Anticancer Activity
Research has demonstrated that derivatives involving piperazine and pyrrolidine structures exhibit significant anticancer activity. For instance, a study focused on the synthesis of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives, highlighting their potential in anticancer applications. These compounds were evaluated for their effectiveness against various cancer cell lines, such as breast, lung, colon, ovary, and liver cancers, showing promising results at certain concentrations (Kumar et al., 2013).
Chemical Synthesis
The compound also plays a crucial role in the field of chemical synthesis, where it acts as a building block for the creation of various chemical structures. A notable example includes the stereoselective synthesis of pyrido- and pyrrolo[1,2-c][1,3]oxazin-1-ones, which demonstrates the versatility of piperazine and pyrrolidine in facilitating nucleophilic addition-cyclization processes. This method produces compounds with excellent regioselectivities and diastereoselectivities, showcasing the compound's utility in synthesizing complex molecular structures (Han et al., 2019).
Antimalarial Agents
Piperazine and pyrrolidine derivatives have also been synthesized and evaluated for their antimalarial properties. These studies have found that certain aryl piperazine and pyrrolidine derivatives inhibit the growth of Plasmodium falciparum, a chloroquine-resistant strain. The research identifies specific structural components crucial for antiplasmodial activity, providing insights into the development of new antimalarial agents (Mendoza et al., 2011).
Hydroaminomethylation
In the realm of catalysis, the compound has been implicated in facilitating highly efficient and selective hydroaminomethylation reactions. A study demonstrates the use of a pyrrole-substituted phosphine ligand for the hydroaminomethylation of 1-octene and piperidine, achieving high activities and selectivities. This application underscores the potential of such compounds in catalytic processes, leading to the development of more efficient synthetic methods (Hamers et al., 2009).
Propiedades
IUPAC Name |
1-piperazin-1-yl-2-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O/c14-10(9-12-5-1-2-6-12)13-7-3-11-4-8-13/h11H,1-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSXNAFSAVGIEML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(=O)N2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)ethan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid;hydrochloride](/img/structure/B2924772.png)
![4-(4-(dimethylamino)phenyl)-6-(4-fluorobenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2924773.png)
![N-(naphthalen-1-yl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B2924775.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2924776.png)


![(Z)-2-cyano-N-(4-methylphenyl)-3-[3-(3-methyl-4-propan-2-yloxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2924781.png)



![7-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-[(2,4-dichlorobenzyl)sulfanyl]-3-methyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2924788.png)


![2-Chloro-1-[4-(2-phenylethyl)piperidin-1-yl]ethan-1-one](/img/structure/B2924794.png)